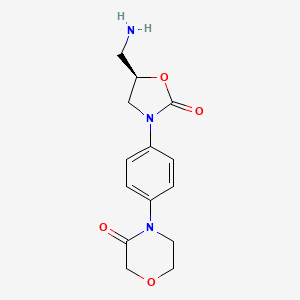

(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

Descripción general

Descripción

(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one is a compound that belongs to the class of oxazolidinone derivatives. These compounds have gained significant attention due to their potential therapeutic applications, particularly in the field of antibacterial agents. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 286.31 g/mol. Its structure features a morpholinone ring and an oxazolidinone moiety, which are critical for its biological activity.

Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action prevents the formation of the initiation complex necessary for translation, effectively halting bacterial growth. Studies have shown that this compound exhibits a similar mechanism, leading to its classification as a potential antibacterial agent.

Antibacterial Efficacy

Research indicates that this compound demonstrates significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Streptococcus pneumoniae | 8 |

These values suggest that the compound is particularly effective against Gram-positive bacteria, which is consistent with the behavior of other oxazolidinones.

Cytotoxicity Studies

While assessing antibacterial properties, it is crucial to evaluate cytotoxicity to ensure safety for potential therapeutic use. In vitro studies have shown that this compound exhibits low cytotoxicity in human cell lines, with IC50 values significantly higher than its MIC values, indicating a favorable therapeutic index.

Case Studies and Research Findings

- In Vivo Studies : A study published in Antimicrobial Agents and Chemotherapy evaluated the in vivo efficacy of this compound in a murine model infected with MRSA. The results demonstrated a significant reduction in bacterial load in treated animals compared to controls, suggesting potential for clinical application against resistant strains.

- Combination Therapy : Research has also explored the effects of combining this compound with other antibiotics. A synergistic effect was observed when used alongside beta-lactams, enhancing overall antibacterial efficacy and potentially reducing resistance development.

- Resistance Mechanisms : Investigations into bacterial resistance mechanisms revealed that mutations in ribosomal RNA can confer resistance to oxazolidinones. However, this compound showed effectiveness against some resistant strains, indicating its potential as a next-generation antibiotic.

Aplicaciones Científicas De Investigación

Anticancer Activity

Several studies have highlighted the anticancer potential of (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. This compound has shown significant cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast cancer)

- T47-D (breast cancer)

- MDA-MB 231 (triple-negative breast cancer)

In vitro assays demonstrated that this compound exhibits an IC50 value ranging from 27.7 to 39.2 µM against these cancerous cell lines while showing minimal toxicity to normal cell lines such as NIH-3T3 (IC50 > 100 µM) . These findings suggest that it may serve as a lead compound for the development of new anticancer agents.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 | 27.7 | Breast cancer |

| T47-D | 39.2 | Breast cancer |

| MDA-MB 231 | - | Triple-negative breast cancer |

| NIH-3T3 | >100 | Normal cell line |

Antibacterial Properties

The oxazolidinone derivatives, including this compound, have been recognized for their antibacterial properties. They are particularly effective against clinically relevant Gram-positive bacteria and anaerobic pathogens . The mechanism often involves inhibition of protein synthesis, making them valuable in treating infections caused by resistant strains.

Case Study 1: Anticancer Efficacy

In a study published in Molbank, researchers evaluated the anticancer efficacy of various oxazolidinone derivatives, including our compound of interest. The study utilized MTT assays to assess cytotoxicity across different cell lines, confirming that compounds with similar structural characteristics exhibited selective toxicity towards cancer cells while sparing normal cells .

Case Study 2: Mechanistic Studies

Another research article explored the mechanism of action for oxazolidinones, revealing that these compounds disrupt bacterial protein synthesis by binding to the ribosomal RNA component of the 23S rRNA, thus inhibiting translation . This mechanism underpins their effectiveness against resistant bacterial strains.

Análisis De Reacciones Químicas

Step 1: Formation of Intermediate V

Reacting 4-(4-morpholin-3-onyl)aniline (VII) with (R)-epichlorohydrin (VI) under basic conditions yields 4-[4-(3-chloro-2(R)-hydroxy-propylamino)-phenyl]-morpholin-3-one (V) .

Step 2: Cyclization to Intermediate IV

Intermediate V undergoes cyclization using carbonyl diimidazole (CDI) to form 4-[4-(5(R)-chloromethyl-2-oxo-oxazolidin-3-yl)-phenyl]-morpholin-3-one (IV) .

-

Example : 57 g of V reacted with CDI (32 g) in methylene chloride at 30°C for 20 hr, yielding 48 g of IV .

Step 3: Phthalimide Coupling

Intermediate IV reacts with potassium phthalimide in DMF under reflux to produce 2-{2-oxo-3-[4-(3-oxo-morpholin-4-yl)phenyl]-oxazolidin-5(S)-ylmethyl}-isoindole-1,3-dione (III) .

Step 4: Deprotection to Target Compound

III undergoes deprotection using hydrazine or methylamine to yield the final product:

Cyclization via CDI

CDI facilitates the formation of the oxazolidinone ring by activating the hydroxyl group for nucleophilic attack, forming a carbamate intermediate that cyclizes to IV .

Phthalimide Alkylation

The chloromethyl group in IV undergoes nucleophilic substitution with potassium phthalimide, introducing the phthalimido-protected amine .

Reaction Optimization Data

Industrial-Scale Adaptations

-

Solvent-Free Options : Step 1 (V synthesis) can proceed without solvents, reducing waste .

-

Temperature Control : Boiling point of methanol (65°C) optimizes reaction kinetics for step 1 .

Critical Research Findings

-

Stereoselectivity : The (R)-configuration at C5 of the oxazolidinone ring is essential for rivaroxaban’s bioactivity.

-

Eco-Friendly Advances : Aqueous reaction mixtures in step 1 reduce environmental impact .

-

Purification : Activated carbon treatment removes colored impurities, achieving >99% purity .

Propiedades

IUPAC Name |

4-[4-[(5R)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c15-7-12-8-17(14(19)21-12)11-3-1-10(2-4-11)16-5-6-20-9-13(16)18/h1-4,12H,5-9,15H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXXSYVEWAYIGZ-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@H](OC3=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was (R)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one identified as a degradation product of Rivaroxaban?

A1: The research article describes a stability study of Rivaroxaban under various stress conditions according to ICH guidelines []. The study found Rivaroxaban susceptible to degradation under acidic conditions. Using HPTLC with MS/TOF, researchers separated and characterized the degradation products, one of which was identified as this compound. The identification was based on the mass spectral data and fragmentation patterns obtained from the MS/TOF analysis, combined with IR and NMR data [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.